molecular formula C16H16F3NO3S B14139572 N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14139572
M. Wt: 359.4 g/mol
InChI Key: KPBTYUVLLCNBHT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound features a hydroxy-phenylpropyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the trifluoromethyl group with other nucleophiles.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl group may facilitate binding to active sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The sulfonamide moiety is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-phenylpropyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its stability and biological activity.

    4-(trifluoromethyl)benzenesulfonamide: Lacks the hydroxy-phenylpropyl group, which may reduce its specificity and binding affinity.

    N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and reactivity.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxy-phenylpropyl group and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16F3NO3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C16H16F3NO3S/c17-16(18,19)13-6-8-14(9-7-13)24(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2

InChI Key

KPBTYUVLLCNBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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